molecular formula C8H5Cl3O B6302697 2,4-Dichloro-3-methylbenzoyl chloride CAS No. 82682-60-8

2,4-Dichloro-3-methylbenzoyl chloride

Cat. No.: B6302697
CAS No.: 82682-60-8
M. Wt: 223.5 g/mol
InChI Key: UYIOIFBHFVCZSM-UHFFFAOYSA-N
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Description

2,4-Dichloro-3-methylbenzoyl chloride (CAS: Not explicitly provided in evidence; inferred from related data) is a halogenated aromatic acyl chloride with the molecular formula C₈H₅Cl₃O and a molecular weight of 223.49 g/mol. It features chlorine substituents at the 2- and 4-positions and a methyl group at the 3-position on the benzene ring. This compound is primarily used as an intermediate in synthesizing agrochemicals, such as the herbicide benzofenap . Its reactivity as an acyl chloride makes it valuable for forming amides and esters in organic synthesis.

Properties

IUPAC Name

2,4-dichloro-3-methylbenzoyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5Cl3O/c1-4-6(9)3-2-5(7(4)10)8(11)12/h2-3H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYIOIFBHFVCZSM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1Cl)C(=O)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5Cl3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism and Catalytic Considerations

The chlorination-hydrolysis route involves sequential side-chain chlorination of 2,4-dichloro-3-methyltoluene to form 2,4-dichloro-3-trichloromethylbenzene, followed by controlled hydrolysis to yield the target acyl chloride. This method draws parallels to the synthesis of 2,4-dichlorobenzoyl chloride, as detailed in patent CN109678698B.

Chlorination Step :

  • Catalyst : Azobisisobutyronitrile (AIBN, 0.2–1% wt/wt) initiates radical chain reactions under chlorine gas flow.

  • Conditions : Temperature maintained at 95–105°C to balance reaction rate and selectivity.

  • Chlorine Flow Rate : 200–1,000 mL/min ensures sufficient Cl₂ availability while minimizing gas-phase side reactions.

  • Catalyst Addition : Half the AIBN is added pre-heating; the remainder is batched hourly post-2 hours to sustain radical generation.

Hydrolysis Step :

  • Catalyst : Ferric chloride (FeCl₃, 0.02–0.1% wt/wt) accelerates trichloromethyl hydrolysis.

  • Conditions : Water is dripped (2–4 hours) into the trichloromethyl intermediate at 110–120°C, with GC monitoring to limit unreacted substrate to ≤0.05%.

Process Optimization and Yield Data

Industrial-scale trials from CN109678698B demonstrate:

ParameterChlorinationHydrolysisDistillation
Temperature (°C)95–105110–12050 (distillate)
Catalyst Loading0.75–1.5 g0.4–4.8 g
Reaction Time (h)3–52–4
Yield (%)98.5–98.798.3–98.990.8–93.1
Purity (%)99.28–99.38

Key advantages include high yields (>90%) and scalability, though the method demands rigorous control of chlorine flow and catalyst timing to suppress polychlorinated byproducts.

Acyl Chloride Formation from 2,4-Dichloro-3-methylbenzoic Acid

Reagent Selection and Reaction Dynamics

The direct conversion of 2,4-dichloro-3-methylbenzoic acid (CAS 83277-23-0) to its acyl chloride employs thionyl chloride (SOCl₂) or oxalyl chloride. This route is favored for its simplicity and minimal byproduct formation.

Reaction Protocol :

  • Molar Ratio : 1:3–5 (acid:SOCl₂) ensures complete conversion.

  • Conditions : Reflux (70–80°C) under anhydrous conditions, with HCl/SO₂ gas evolution monitored.

  • Workup : Excess SOCl₂ is removed via rotary evaporation, followed by vacuum distillation (50°C, ≤0.097 MPa).

Comparative Analysis of Methodologies

Industrial Applicability and Cost Efficiency

FactorChlorination-Hydrolysis RouteBenzoic Acid Route
Starting Material CostModerate (toluene derivative)High (benzoic acid)
Reaction ComplexityHigh (multi-step)Low (single-step)
Byproduct ManagementHCl gas absorption requiredMinimal (SO₂/HCl)
Yield (%)90–9385–95
ScalabilityExcellentModerate

The chlorination route, despite complexity, offers superior scalability and yield for bulk production. Conversely, the benzoic acid route suits small-scale synthesis where precursor availability is non-limiting .

Chemical Reactions Analysis

Types of Reactions

2,4-Dichloro-3-methylbenzoyl chloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Overview

2,4-Dichloro-3-methylbenzoyl chloride (C8H5Cl3O) is an important organic compound utilized primarily as an intermediate in various chemical syntheses. Its unique structure, characterized by the presence of two chlorine atoms and a methyl group on the benzene ring, allows it to participate in diverse chemical reactions, making it valuable in fields such as pharmaceuticals, agrochemicals, and material sciences.

Organic Synthesis

This compound serves as a key intermediate in the synthesis of complex organic molecules. It is utilized in:

  • Nucleophilic Substitution Reactions : Reacts with nucleophiles like amines to form amides, alcohols to form esters, and thiols to form thioesters.
  • Hydrolysis Reactions : Hydrolyzes in the presence of water to yield 2,4-dichloro-3-methylbenzoic acid.

Pharmaceutical Development

This compound is investigated for its potential use in drug development:

  • Building Block for Active Pharmaceutical Ingredients (APIs) : It is a precursor for synthesizing various biologically active compounds that may exhibit therapeutic effects.
  • Case Study : Research has shown that derivatives formed from this compound can have significant biological activities, including antimicrobial and anti-inflammatory properties.

Agrochemical Production

This compound is also crucial in the formulation of agrochemicals:

  • Herbicides and Pesticides : It is used as an intermediate in synthesizing herbicides that target specific plant growth pathways .

Material Sciences

In material sciences, this compound is employed in:

  • Synthesis of Polymers and Resins : It acts as a reagent in creating specialized polymers with desired properties for industrial applications.

Mechanism of Action

The mechanism of action of 2,4-Dichloro-3-methylbenzoyl chloride involves its reactivity as an acylating agent. It reacts with nucleophiles to form covalent bonds, leading to the formation of various derivatives. The molecular targets and pathways involved depend on the specific nucleophile and the resulting product .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

The table below compares key properties of 2,4-dichloro-3-methylbenzoyl chloride with analogous benzoyl chloride derivatives:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents Key Applications/Notes References
This compound C₈H₅Cl₃O 223.49 2-Cl, 4-Cl, 3-CH₃ Agrochemical synthesis (e.g., benzofenap)
2,4-Dichlorobenzoyl chloride C₇H₃Cl₃O 209.46 2-Cl, 4-Cl Higher electrophilicity due to fewer substituents
4-Methyl-3-(trifluoromethyl)benzoyl chloride C₉H₆ClF₃O 222.60 3-CF₃, 4-CH₃ Specialty chemical synthesis; electron-withdrawing CF₃ group enhances reactivity
4-Bromobenzoyl chloride C₇H₄BrClO 219.46 4-Br Bromine’s polarizability influences reactivity; used in pharmaceuticals
4-(Trichloromethyl)benzoyl chloride C₈H₄Cl₄O 253.93 4-CCl₃ High electrophilicity due to trichloromethyl group
Key Observations:
  • However, the chlorine substituents maintain strong electron-withdrawing effects, activating the carbonyl carbon for reactions .
  • Electrophilicity : Compounds with trifluoromethyl (CF₃) or trichloromethyl (CCl₃) groups exhibit higher electrophilicity due to stronger electron withdrawal, as seen in 4-methyl-3-(trifluoromethyl)benzoyl chloride and 4-(trichloromethyl)benzoyl chloride .
  • Biological Activity : The 2,4-dichloro-3-methyl substitution pattern is critical in agrochemicals like benzofenap, where the methyl group may enhance lipophilicity and target binding .

Biological Activity

2,4-Dichloro-3-methylbenzoyl chloride, a derivative of 2,4-dichlorobenzoic acid, is a compound of significant interest in various fields of biological research due to its diverse biological activities. This article explores its biological activity, focusing on its antimicrobial properties, herbicidal effects, and potential applications in medicinal chemistry.

Chemical Structure and Properties

The molecular formula of this compound is C8H6Cl2OC_8H_6Cl_2O. Its structure features two chlorine atoms and a methyl group on a benzene ring, contributing to its reactivity and biological activity.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties :

  • Bacterial Activity : Studies have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli . These findings suggest potential applications in developing antibacterial agents.
  • Fungal Activity : The compound also demonstrates antifungal activity against species such as Candida albicans , indicating its broad-spectrum antimicrobial potential.

Herbicidal Properties

The compound has been studied for its herbicidal properties , particularly against broadleaf weeds. Its mode of action appears to involve interference with plant hormone regulation, specifically affecting auxin pathways. This disruption can lead to altered metabolic processes in plants, making it a candidate for agricultural applications.

Table 1: Summary of Biological Activities

Activity TypeTarget Organisms/ProcessesObservations
AntimicrobialStaphylococcus aureusEffective against gram-positive bacteria
Escherichia coliEffective against gram-negative bacteria
Candida albicansExhibits antifungal properties
HerbicidalBroadleaf weedsInterferes with auxin-mediated growth

The biological activity of this compound may be attributed to its ability to interact with specific enzymes and receptors within microbial and plant systems. For instance:

  • Enzyme Interaction : The compound may inhibit certain metabolic enzymes critical for microbial growth and development.
  • Hormonal Regulation : In plants, it can disrupt hormone signaling pathways that regulate growth and development.

Case Studies

  • Antimicrobial Efficacy Study : A study evaluated the effectiveness of various concentrations of this compound against Staphylococcus aureus. Results indicated a dose-dependent inhibition of bacterial growth, supporting its potential as an antibacterial agent.
  • Herbicidal Action Assessment : Field trials assessed the herbicidal efficacy of the compound on common agricultural weeds. Results showed significant reduction in weed biomass compared to untreated controls, highlighting its potential use in crop protection strategies.

Future Research Directions

Further research is needed to fully understand the safety profile and efficacy of this compound in clinical settings. Investigating its interactions with biological systems at the molecular level could reveal additional therapeutic applications.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2,4-dichloro-3-methylbenzoyl chloride, and how can purity be validated?

  • Synthesis : Common methods include Friedel-Crafts acylation of 3-methyltoluene followed by chlorination, or direct chlorination of pre-functionalized benzoyl chloride derivatives. Reaction conditions (e.g., stoichiometry, temperature, and catalysts like AlCl₃) must be tightly controlled to avoid over-chlorination .
  • Purification : Distillation under reduced pressure or recrystallization in non-polar solvents (e.g., hexane) is recommended. Purity can be confirmed via gas chromatography (GC) or HPLC, with retention times compared to commercial standards (if available) .
  • Validation : Nuclear Magnetic Resonance (¹H/¹³C NMR) and IR spectroscopy are critical for structural confirmation. For example, the carbonyl (C=O) stretch in IR should appear near 1770–1800 cm⁻¹ .

Q. What safety protocols are essential for handling this compound in laboratory settings?

  • Exposure Mitigation : Use fume hoods, nitrile gloves, and chemical-resistant goggles. Avoid skin contact, as acyl chlorides are highly reactive and can cause severe burns .
  • First Aid : For inhalation, move to fresh air; for skin contact, rinse immediately with water for 15+ minutes. Neutralize spills with sodium bicarbonate or inert adsorbents .
  • Storage : Keep in airtight, moisture-free containers under inert gas (e.g., N₂) to prevent hydrolysis. Store at 2–8°C in a dedicated acid cabinet .

Q. Which nucleophilic reactions are most relevant for modifying this compound?

  • Amide Formation : React with primary/secondary amines in dry dichloromethane (DCM) or THF at 0–25°C. Triethylamine is often added to scavenge HCl .
  • Esterification : Combine with alcohols (e.g., methanol, ethanol) in anhydrous conditions. Monitor reaction progress via TLC (silica gel, hexane:ethyl acetate eluent) .
  • Challenges : Competing hydrolysis can occur if moisture is present. Use molecular sieves or P₂O₅ to maintain anhydrous conditions .

Advanced Research Questions

Q. How can reaction kinetics and intermediates be studied during nucleophilic substitutions with this compound?

  • Kinetic Analysis : Employ stopped-flow spectroscopy or in-situ IR to track acyl chloride consumption. Pseudo-first-order conditions (excess nucleophile) simplify rate calculations .
  • Intermediate Trapping : Use low-temperature NMR (-40°C) to stabilize transient intermediates like tetrahedral adducts. Computational methods (DFT) can predict transition states .
  • Contradictions : Some studies report solvent-dependent mechanisms (e.g., associative vs. dissociative pathways). Polar aprotic solvents (e.g., DMF) may favor SN2-like mechanisms .

Q. What strategies resolve discrepancies in reported spectroscopic data for derivatives of this compound?

  • Spectral Libraries : Cross-reference with databases like PubChem or NIST for ¹H/¹³C NMR, IR, and mass spectra. For example, the methyl group in 3-position should show a singlet near δ 2.4 ppm in ¹H NMR .
  • Isotopic Labeling : Use deuterated solvents or ³⁷Cl-enriched reagents to distinguish overlapping signals. High-resolution mass spectrometry (HRMS) confirms molecular formulas .

Q. How does steric hindrance from the 3-methyl group influence reactivity in cross-coupling reactions?

  • Steric Effects : The 3-methyl group may slow Suzuki-Miyaura couplings by impeding palladium coordination. Bulkier ligands (e.g., SPhos) or higher temperatures (80–100°C) can mitigate this .
  • Electronic Effects : Chlorine substituents increase electrophilicity at the carbonyl carbon, enhancing reactivity toward soft nucleophiles (e.g., thiols) .
  • Case Study : Compare yields with analogous 3-H and 3-CF₃ derivatives to isolate steric contributions .

Methodological Notes

  • Contradictions : Safety protocols vary slightly between sources (e.g., ECHA vs. OSHA guidelines). Prioritize region-specific regulations .
  • Data Gaps : Limited thermochemical data (e.g., ΔfH°) exist for this compound. Estimate via group contribution methods or comparative analysis with structurally similar acyl chlorides .

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